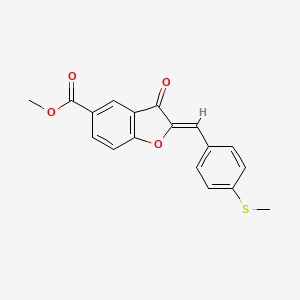

(Z)-methyl 2-(4-(methylthio)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Description

(Z)-Methyl 2-(4-(methylthio)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a structurally complex small molecule featuring a benzofuran core substituted with a 4-(methylthio)benzylidene group at position 2, a ketone at position 3, and a methyl ester at position 5. The Z-configuration of the benzylidene double bond is critical to its stereochemical properties. This compound is of interest in pharmaceutical and materials science due to its hybrid aromatic-heterocyclic framework, which combines a rigid benzofuran scaffold with a sulfur-containing substituent. Structural elucidation of such molecules often relies on X-ray crystallography using programs like SHELX, which are widely employed for small-molecule refinement .

Properties

IUPAC Name |

methyl (2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4S/c1-21-18(20)12-5-8-15-14(10-12)17(19)16(22-15)9-11-3-6-13(23-2)7-4-11/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVHOSFUYMCIJE-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)SC)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=C(C=C3)SC)/C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Schiff bases of 4-(methylthio)benzaldehyde derivatives, which include this compound, have been found to possess antioxidant activity and exhibit strong activity against human peripheral lymphocytes.

Mode of Action

It is known that schiff bases of 4-(methylthio)benzylidene derivatives possess antioxidant activity, suggesting that they may interact with free radicals in the body, neutralizing them and preventing them from causing cellular damage.

Biochemical Pathways

The antioxidant activity of these compounds suggests that they may be involved in the body’s oxidative stress response pathways.

Result of Action

The result of the compound’s action is likely a reduction in oxidative stress within the body, given its antioxidant activity. This could potentially lead to a decrease in inflammation and cellular damage.

Biological Activity

(Z)-Methyl 2-(4-(methylthio)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C18H18O4S

- Molecular Weight : 342.40 g/mol

- CAS Number : 292870-87-2

The structure consists of a benzofuran core substituted with a methylthio group and a carboxylate moiety, which may contribute to its diverse biological activities.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation.

- Case Study : In vitro experiments using breast cancer cell lines showed that the compound reduced cell viability significantly at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 15.0 | Cell cycle arrest and apoptosis |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced macrophages, it was observed that treatment with the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings : At concentrations of 5–20 µM, this compound reduced TNF-alpha levels by approximately 40% compared to untreated controls .

3. Antimicrobial Activity

The antimicrobial potential of this compound was assessed against various bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Inhibition of bacterial growth was attributed to disruption of the bacterial cell membrane integrity and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzofuran ring or variations in the substituents can enhance potency and selectivity against target cells.

Key Findings:

- The presence of the methylthio group significantly enhances anticancer activity.

- Alterations in the carboxylate moiety can improve solubility and bioavailability.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that compounds similar to (Z)-methyl 2-(4-(methylthio)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate exhibit significant anticancer activity. For instance, derivatives of benzofuran have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a common pathway in many chronic diseases. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Antimicrobial Activity

Research has also explored the antimicrobial properties of benzofuran derivatives. The compound's structure allows it to interact with microbial membranes, leading to bactericidal effects against both gram-positive and gram-negative bacteria. This application is particularly relevant in the context of increasing antibiotic resistance .

Synthetic Organic Chemistry Applications

1. Synthesis of Novel Compounds

this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it suitable for further modifications through various chemical reactions such as nucleophilic substitutions and cycloadditions .

2. Development of Drug Candidates

The compound's structural features are conducive to the design of new drug candidates targeting specific biological pathways. By modifying the methylthio group or the benzofuran moiety, researchers can create derivatives with enhanced pharmacological profiles, potentially leading to more effective treatments for diseases .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to pharmacopeial standards and simpler benzylidene derivatives. Below is a detailed analysis:

Sulindac-Related Pharmaceutical Compounds (USP Standards)

Sulindac-related compounds, such as USP Sulindac Related Compound B (C₂₀H₁₇FO₂S; MW 340.41), share the (Z)-4-(methylthio)benzylidene moiety but differ in their core structure and functional groups. Key distinctions include:

- Core Structure : The target compound features a 2,3-dihydrobenzofuran-3-one core, whereas Sulindac-related analogs are based on an inden-acetic acid scaffold .

- Functional Groups : The methyl ester in the target compound contrasts with the acetic acid group in Sulindac derivatives, impacting solubility and bioavailability.

- Substituents : The absence of fluorine in the target compound may reduce its metabolic stability compared to fluorinated Sulindac analogs.

Table 1: Comparison with Sulindac-Related Compounds

*Estimated based on structural analysis.

Benzylidene-Based Ketones

Simpler benzylidene derivatives, such as benzylidene acetone (C₁₀H₁₀O; MW 146.19), share the arylidene group but lack the heterocyclic complexity of the target compound.

Table 2: Comparison with Benzylidene Ketones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.